N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Description
N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thioether-linked acetamide moiety bearing a 4-fluorobenzyl group and a 4-(piperidin-1-ylsulfonyl)benzamide substituent. The 1,3,4-thiadiazole ring is a pharmacophoric scaffold known for diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O4S3/c24-18-8-4-16(5-9-18)14-25-20(30)15-34-23-28-27-22(35-23)26-21(31)17-6-10-19(11-7-17)36(32,33)29-12-2-1-3-13-29/h4-11H,1-3,12-15H2,(H,25,30)(H,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGIMHJHFMGWFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through nucleophilic substitution reactions using 4-fluorobenzyl halides.
Attachment of the Piperidinylsulfonyl Group: The piperidinylsulfonyl group can be attached via sulfonylation reactions using piperidine and sulfonyl chlorides.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired benzamide derivative.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur and nitrogen atoms.
Reduction: Reduction reactions can occur at the carbonyl and nitro groups.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at the aromatic rings and the thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halides, sulfonyl chlorides, and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives are well-known for their antimicrobial properties. The compound has shown promising results against various bacterial strains. Studies indicate that derivatives of thiadiazole exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with halogen substitutions on the phenyl ring have demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli .
Case Study: Antibacterial Efficacy
A study evaluated a series of 1,3,4-thiadiazole derivatives, including those similar to the compound in focus. The results showed that the introduction of specific substituents significantly increased antibacterial potency, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
| Compound | Activity Against | MIC (µg/mL) | Reference |
|---|---|---|---|
| Thiadiazole Derivative A | S. aureus | 25 | |
| Thiadiazole Derivative B | E. coli | 32 | |
| Thiadiazole Derivative C | A. niger | 30 |
Anticancer Potential
The anticancer properties of thiadiazole derivatives have been extensively researched. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Lines
Research has shown that certain thiadiazole compounds can effectively inhibit the growth of different cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .
Anti-inflammatory Activity
Thiadiazole derivatives also exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. The compound has shown efficacy in inhibiting cyclooxygenase enzymes (COX), which are key players in the inflammatory response.
Case Study: COX Inhibition
In a comparative study, several thiadiazole analogs were screened for their COX inhibitory activity. The results indicated that some derivatives displayed significant inhibition comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Antituberculosis Activity
Given the rising incidence of multidrug-resistant tuberculosis (MDR-TB), there is an urgent need for new therapeutic agents. Thiadiazole derivatives have been investigated for their antitubercular activity.
Case Study: Efficacy Against MDR-TB
A recent investigation revealed that certain thiadiazole compounds exhibited potent activity against MDR-TB strains, highlighting their potential as new antituberculosis agents .
Mechanism of Action
The mechanism of action of N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide likely involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.
Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular processes.
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogous derivatives reported in the literature.
Spectroscopic and Functional Comparison
Table 2: Spectroscopic and Functional Data
Key Distinctions and Advantages
Structural Uniqueness: The target compound integrates a 4-fluorobenzylaminoacetamide moiety, which is absent in ’s triazoles and ’s piperidinylethylthio derivatives. This fluorinated group may enhance target binding via hydrophobic/electronic effects .
Synthetic Flexibility : Unlike ’s sulfonamide-thiadiazoles, the target compound’s piperidinylsulfonylbenzamide group allows modular substitution to optimize steric/electronic properties.
Bioactivity Potential: While ’s thiazolidinones show dual antimicrobial/anticancer activity, the target’s thiadiazole-sulfonamide framework may offer selectivity for specific enzyme targets (e.g., acetylcholinesterase) .
Biological Activity
N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, with CAS number 1351643-22-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 487.6 g/mol. The structure features a thiadiazole ring, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including the compound in focus. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study evaluating new 5-aryl-1,3,4-thiadiazole-based anticancer agents, derivatives were tested against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The compound demonstrated notable selectivity towards cancerous cells over normal mammalian cells (IC50 values ranging from 2.32 to 10.10 µg/mL) .
Table 1: Cytotoxicity Data of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 4e | MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 ratio increase |
| 4i | HepG2 | 2.32 | Cell cycle arrest at G2/M phase |
| Target | Vero | >100 | Low toxicity to normal cells |
Antimicrobial Activity
The compound's derivatives also exhibit antimicrobial properties. Studies have shown that thiadiazole-based compounds possess activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Screening
In vitro tests revealed that certain derivatives displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The introduction of specific substituents on the thiadiazole ring enhanced the antimicrobial efficacy .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 12 |
| Compound C | Bacillus subtilis | 18 |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : The compound causes cell cycle arrest at specific phases (G1/S or G2/M), preventing further proliferation.
- Apoptosis Induction : Increased levels of pro-apoptotic proteins such as Bax and caspase activation have been observed following treatment with this compound.
- Selective Toxicity : The differential toxicity towards cancerous cells compared to normal cells suggests a targeted mechanism that could minimize side effects in therapeutic applications .
Q & A
Q. What are the key synthetic strategies for constructing the 1,3,4-thiadiazole core in this compound?
The 1,3,4-thiadiazole ring is typically synthesized via cyclization reactions. A common method involves reacting thiosemicarbazide derivatives with carboxylic acids or their equivalents under acidic conditions. For example, POCl₃-mediated cyclization at 90°C with reflux has been used to form thiadiazole rings from thiosemicarbazides and acids like 4-phenylbutyric acid . For this compound, the thioether linkage (C-S-C) between the thiadiazole and the 2-((4-fluorobenzyl)amino)-2-oxoethyl group may require sequential alkylation or nucleophilic substitution steps, using reagents like chloroacetyl chloride followed by coupling with 4-fluorobenzylamine .
Q. How can researchers characterize the structural integrity of this compound?
Advanced spectroscopic techniques are critical:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., fluorobenzyl protons at δ ~7.3–7.5 ppm and piperidinyl protons at δ ~1.5–3.0 ppm) .
- Mass Spectrometry (ESI-MS or EI-MS) : To verify molecular weight (e.g., [M+H⁺]⁺ peaks) and fragmentation patterns .
- IR Spectroscopy : To identify functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹ and amide C=O at ~1650 cm⁻¹) .
Q. What preliminary biological assays are recommended for this compound?
Initial screening should focus on:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme Inhibition : Fluorometric assays targeting bacterial enzymes (e.g., AcpS-PPTase) or human kinases, given the sulfonamide and thiadiazole pharmacophores .
- Cytotoxicity : MTT assays on mammalian cell lines to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent Variation : Replace the 4-fluorobenzyl group with other aryl/heteroaryl groups (e.g., 2-chlorophenyl, pyridinyl) to assess impact on antimicrobial potency .
- Sulfonamide Modifications : Test alternative sulfonyl groups (e.g., tosyl, mesyl) to modulate lipophilicity and target binding .
- Thiadiazole Isosteres : Compare activity with 1,2,4-triazole or oxadiazole analogs to evaluate ring-specific effects .
Q. What computational tools can predict binding modes and pharmacokinetic properties?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like AcpS-PPTase, leveraging the sulfonamide’s hydrogen-bonding capacity .
- ADMET Prediction : Tools like SwissADME can forecast logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability based on the piperidinylsulfonyl and fluorobenzyl groups .
Q. How should researchers resolve contradictions in biological data (e.g., high in vitro activity but low in vivo efficacy)?
- Metabolic Stability Assays : Incubate the compound with liver microsomes to identify metabolic hotspots (e.g., oxidation of the thiadiazole ring) .
- Formulation Optimization : Use solubility-enhancing strategies (e.g., co-solvents, nanoemulsions) to improve bioavailability .
- Proteomic Profiling : Identify off-target interactions via affinity chromatography or thermal shift assays .
Q. What experimental designs are suitable for optimizing synthetic yield and purity?
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize reaction parameters (temperature, solvent ratio, catalyst loading) .
- Flow Chemistry : Use continuous-flow reactors to enhance reproducibility and scalability of thiadiazole cyclization steps .
- Purification Techniques : Combine column chromatography (silica gel) with recrystallization (DMSO/water) to achieve >95% purity .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
